Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings The compound is further substituted with a phenyl group, a trifluoromethyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and optimization techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors by binding to their active sites, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
- Trifluoromethylpyridine derivatives
Uniqueness
Methyl 6-phenyl-4-(trifluoromethyl)-1H
Properties
CAS No. |
1146081-24-4 |
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Molecular Formula |
C16H11F3N2O2 |
Molecular Weight |
320.27 g/mol |
IUPAC Name |
methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H11F3N2O2/c1-23-15(22)13-7-10-11(16(17,18)19)8-12(20-14(10)21-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,20,21) |
InChI Key |
HWJOKZNAIXLZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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